molecular formula C23H24N4O4S2 B12150554 2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12150554
M. Wt: 484.6 g/mol
InChI Key: PUQIVEFDNOPDFL-AQTBWJFISA-N
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Description

2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidinone ring, and a furan moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Thiazolidinone Ring: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one intermediate with a thioamide and an aldehyde or ketone to form the thiazolidinone ring.

    Attachment of the Furan Moiety: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the thiazolidinone intermediate.

    Final Functionalization: The ethoxypropylamino group is introduced through an amination reaction, typically using an appropriate amine and a coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the thiazolidinone ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the furan or pyrido[1,2-a]pyrimidin-4-one rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halides, nucleophiles like amines or thiols, and electrophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its ability to form hydrogen bonds and other interactions could make it a useful probe in biochemical assays.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specialized applications in materials science or catalysis.

Mechanism of Action

The mechanism of action of 2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to form multiple types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which could modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other thiazolidinone derivatives, pyrido[1,2-a]pyrimidin-4-one derivatives, and compounds containing furan moieties.
  • Thiazolidinone Derivatives: These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Pyrido[1,2-a]pyrimidin-4-one Derivatives: These compounds often exhibit significant pharmacological activities, such as kinase inhibition and anti-proliferative effects.

    Furan-Containing Compounds: Furan derivatives are widely studied for their potential therapeutic applications, including antiviral and anticancer activities.

Uniqueness

The uniqueness of this compound lies in its combination of structural features from different classes of compounds. This hybrid structure could confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H24N4O4S2

Molecular Weight

484.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H24N4O4S2/c1-3-30-11-6-9-24-19-17(21(28)26-10-4-7-15(2)20(26)25-19)13-18-22(29)27(23(32)33-18)14-16-8-5-12-31-16/h4-5,7-8,10,12-13,24H,3,6,9,11,14H2,1-2H3/b18-13-

InChI Key

PUQIVEFDNOPDFL-AQTBWJFISA-N

Isomeric SMILES

CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4

Canonical SMILES

CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4

Origin of Product

United States

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